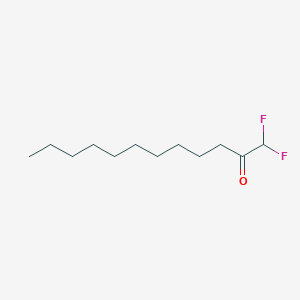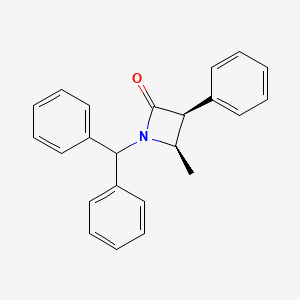
2-Azetidinone, 1-(diphenylmethyl)-4-methyl-3-phenyl-, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azetidinone, 1-(diphenylmethyl)-4-methyl-3-phenyl-, cis- is a compound belonging to the class of β-lactams, which are four-membered lactam rings. β-lactams are known for their significant role in the development of antibiotics, such as penicillins and cephalosporins
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1-(diphenylmethyl)-4-methyl-3-phenyl-, cis- can be achieved through several methods. One common approach involves the cycloaddition of ketenes to Schiff bases . This method is highly stereoselective and involves the generation of a zwitterionic intermediate, which undergoes an electrocyclic reaction to form the desired β-lactam . Another method involves the use of chloroacetyl chloride and triethylamine in toluene at reflux temperature, which selectively forms the trans-adducts .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to improve yield and reduce costs. For example, using optically active natural sources such as l-threonine can enhance the efficiency of the synthesis . Additionally, avoiding tedious separation steps and using more economical reagents can make the process more suitable for large-scale production .
化学反応の分析
Types of Reactions
2-Azetidinone, 1-(diphenylmethyl)-4-methyl-3-phenyl-, cis- undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction can be used to convert the compound into different derivatives.
Substitution: This reaction involves replacing one functional group with another, often using reagents like chloroacetyl chloride.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride, triethylamine, and various ketenes . Reaction conditions often involve reflux temperatures and the use of solvents like toluene .
Major Products
The major products formed from these reactions include various substituted β-lactams, which can have different biological activities and applications .
科学的研究の応用
2-Azetidinone, 1-(diphenylmethyl)-4-methyl-3-phenyl-, cis- has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Azetidinone, 1-(diphenylmethyl)-4-methyl-3-phenyl-, cis- involves its interaction with specific molecular targets. For example, in antimicrobial applications, it can inhibit the synthesis of bacterial cell walls by targeting penicillin-binding proteins . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
類似化合物との比較
Similar Compounds
Similar compounds include other β-lactams such as:
Penicillins: These are widely used antibiotics with a similar β-lactam ring structure.
Cephalosporins: These are another class of antibiotics that also contain a β-lactam ring.
Carbapenems: These are broad-spectrum antibiotics with a β-lactam ring.
Uniqueness
What sets 2-Azetidinone, 1-(diphenylmethyl)-4-methyl-3-phenyl-, cis- apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity . This makes it a valuable compound for the development of new pharmaceuticals and other applications .
特性
CAS番号 |
183850-51-3 |
|---|---|
分子式 |
C23H21NO |
分子量 |
327.4 g/mol |
IUPAC名 |
(3S,4R)-1-benzhydryl-4-methyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C23H21NO/c1-17-21(18-11-5-2-6-12-18)23(25)24(17)22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21-22H,1H3/t17-,21-/m1/s1 |
InChIキー |
MXKGPPICPWWCSN-DYESRHJHSA-N |
異性体SMILES |
C[C@@H]1[C@@H](C(=O)N1C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1C(C(=O)N1C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
![2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-](/img/structure/B12570521.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
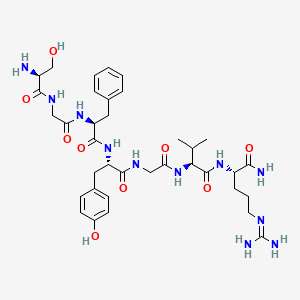
![7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B12570545.png)
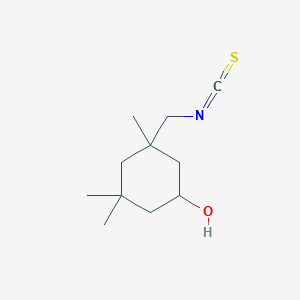
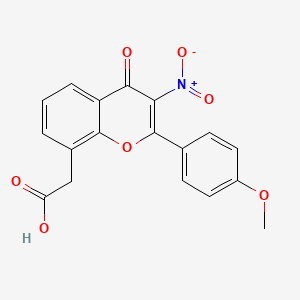
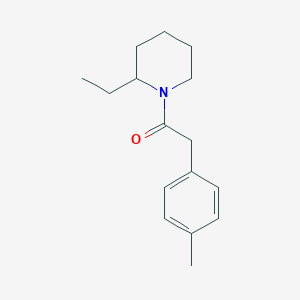
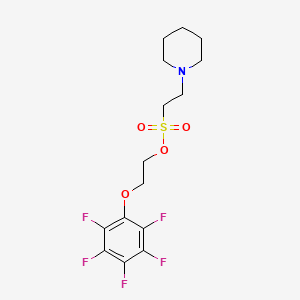

![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)
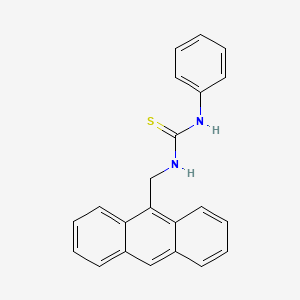
![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)
